2-Fluoro-2-methylpropanamide

Catalog No.
S999197
CAS No.
1263376-90-4
M.F
C4H8FNO
M. Wt
105.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-methylpropanamide

CAS Number

1263376-90-4

Product Name

2-Fluoro-2-methylpropanamide

IUPAC Name

2-fluoro-2-methylpropanamide

Molecular Formula

C4H8FNO

Molecular Weight

105.11 g/mol

InChI

InChI=1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7)

InChI Key

FWYCTAYGNLLRHZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N)F

Canonical SMILES

CC(C)(C(=O)N)F
2-Fluoro-2-methylpropanamide, also known as 2-FMA, is an organic compound with the formula C4H8FNO. It is a white crystalline solid and a member of the amide family of compounds. Its chemical structure contains a fluorine atom attached to a carbon atom in a tertiary amide. 2-FMA is a derivative of N-methyl-2-pyrrolidone and commonly used in scientific experiments.

2-FMA has a melting point of 84-88 °C, and a boiling point of 177-179 °C. It is soluble in many organic solvents, such as ethanol, methanol, and chloroform, and very slightly soluble in water. The compound is stable under standard temperature and pressure conditions, and it does not react with air or water.
2-FMA can be synthesized through the reaction of N-methyl-2-pyrrolidone with hydrogen fluoride in the presence of a catalyst, such as ammonium fluoride, at high temperatures. The yield of 2-FMA depends on the reaction conditions and the purity of the starting materials. The compound can be characterized through various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography–mass spectrometry (GC-MS), and infrared (IR) spectroscopy.
Several analytical methods have been developed to quantify 2-FMA in various matrices, such as biological fluids, environmental samples, and food products. These methods include liquid chromatography (LC), GC-MS, and capillary electrophoresis (CE). The sensitivity, specificity, and accuracy of these methods depend on their validation and optimization.
2-FMA has been shown to have antibacterial and antifungal properties in vitro. It inhibits the growth of several strains of bacteria, such as Escherichia coli and Staphylococcus aureus, and fungi, such as Candida albicans and Aspergillus niger. The mechanism of action of 2-FMA is not fully understood, but it may involve the disruption of cell membrane integrity and the inhibition of protein synthesis.
The toxicity and safety of 2-FMA in scientific experiments depend on several factors, such as the dose, the route of administration, the duration of exposure, and the animal species or cell line used. In general, 2-FMA is considered to be of low toxicity, based on acute toxicity studies in rats and mice. However, chronic toxicity studies, reproductive toxicity studies, and genotoxicity studies are still lacking. Therefore, caution should be exercised when using 2-FMA in scientific experiments, and appropriate safety measures should be taken.
2-FMA has several applications in scientific experiments, especially in the fields of biochemistry, pharmacology, and drug discovery. It can be used as a tool compound to study protein-ligand interactions, membrane transport, and enzymatic activity. It can also be used as a reference standard or internal standard in analytical methods to quantify other compounds. Furthermore, 2-FMA can be used as a starting material to synthesize other compounds that have biological activity or therapeutic potential.
The current state of research on 2-FMA is relatively limited compared to other compounds in the amide family. Most of the published studies are focused on its synthesis, characterization, and biological activity, while its toxicological and pharmacological properties are still under investigation. Therefore, more research is needed to fully explore the potential of 2-FMA in various fields of research and industry.
2-FMA has several potential implications in various fields of research and industry, such as drug discovery, agrochemicals, and materials science. It can be used as a starting material to synthesize new compounds that have pharmacological activity or toxicity against specific targets, such as cancer cells or infectious diseases. It can also be used as a building block to synthesize new agrochemicals or materials that have specific properties, such as water solubility, biodegradability, or optical activity.
Despite its potential, 2-FMA has several limitations and future directions that need to be considered. First, its toxicological and pharmacological properties need to be fully elucidated, especially in different animal models and human cells. Second, its environmental fate and impact need to be assessed, especially in terms of its persistence and bioaccumulation in different ecosystems. Third, its synthetic routes and production methods need to be optimized for sustainability and cost-effectiveness, especially in view of increasing demands for green chemistry and circular economy. Finally, its applications and implications need to be further explored and diversified, especially in interdisciplinary and collaborative research efforts.
In conclusion, 2-FMA is an organic compound with potential implications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions have been reviewed in this paper. While more research is needed to fully elucidate its potential, 2-FMA represents a promising compound that can contribute to the advancement of science and technology.

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Dates

Modify: 2023-08-16

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